molecular formula C30H53F3N10O11 B6295370 Ovalbumin (154-159) Trifluoroacetate CAS No. 1370698-94-4

Ovalbumin (154-159) Trifluoroacetate

Cat. No.: B6295370
CAS No.: 1370698-94-4
M. Wt: 786.8 g/mol
InChI Key: PRWXVVSUBWJYMX-ZHOQCBSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ovalbumin (154-159) Trifluoroacetate is a synthetic hexapeptide with the sequence H-Thr-Asn-Gly-Ile-Ile-Arg-OH. It is derived from ovalbumin, a protein found in egg whites. This compound is often used in biochemical and pharmaceutical research due to its ability to inhibit angiotensin-converting enzyme (ACE) activity .

Mechanism of Action

Target of Action

The primary target of Ovalbumin (154-159) Trifluoroacetate, also known as TNGIIR, is the Angiotensin I-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body.

Mode of Action

TNGIIR interacts with ACE by inhibiting its activity . The hexapeptide TNGIIR has been found to exhibit higher inhibition of ACE compared to several other peptides tested . The concentration of the peptide necessary to inhibit 50% of the activity of ACE was found to be 70 μM .

Result of Action

The inhibition of ACE by TNGIIR leads to a decrease in the production of angiotensin II, a potent vasoconstrictor. This results in vasodilation, which can lower blood pressure. Therefore, TNGIIR could potentially be used in the research of hypertension .

Preparation Methods

Ovalbumin (154-159) Trifluoroacetate is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate salt form is obtained by treating the peptide with trifluoroacetic acid, which cleaves the peptide from the resin and removes protecting groups .

Chemical Reactions Analysis

Ovalbumin (154-159) Trifluoroacetate primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, depending on the presence of specific amino acid residues. Common reagents used in these reactions include trifluoroacetic acid for cleavage and various oxidizing or reducing agents for modifying specific residues .

Scientific Research Applications

Ovalbumin (154-159) Trifluoroacetate is widely used in scientific research, particularly in studies related to enzyme inhibition. It has been shown to inhibit ACE activity, making it a valuable tool in cardiovascular research. Additionally, it is used in studies investigating peptide interactions, protein folding, and structure-activity relationships .

Comparison with Similar Compounds

Ovalbumin (154-159) Trifluoroacetate is unique due to its specific sequence and its ability to inhibit ACE. Similar compounds include other ACE-inhibitory peptides derived from different proteins, such as casein-derived peptides and soy protein-derived peptides. this compound exhibits higher inhibition efficiency compared to many other peptides .

Properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H52N10O9.C2HF3O2/c1-6-13(3)21(37-19(41)12-34-23(42)17(11-18(29)40)36-24(43)20(30)15(5)39)26(45)38-22(14(4)7-2)25(44)35-16(27(46)47)9-8-10-33-28(31)32;3-2(4,5)1(6)7/h13-17,20-22,39H,6-12,30H2,1-5H3,(H2,29,40)(H,34,42)(H,35,44)(H,36,43)(H,37,41)(H,38,45)(H,46,47)(H4,31,32,33);(H,6,7)/t13-,14-,15+,16-,17-,20-,21-,22-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWXVVSUBWJYMX-ZHOQCBSZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H53F3N10O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

786.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.